

Application Notes & Protocols for the Quantification of Disperse Yellow 211

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Compound of Interest		
Compound Name:	Disperse yellow 211	
Cat. No.:	B1203038	Get Quote

Introduction

Disperse Yellow 211 is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester and acetate.[1] Due to potential health and environmental concerns, including allergic contact dermatitis and the release of harmful aromatic amines, the quantification of **Disperse Yellow 211** in textiles and environmental samples is of significant importance.[2] This document provides detailed analytical methods for the accurate and reliable quantification of **Disperse Yellow 211**, intended for researchers, scientists, and quality control professionals. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), and UV-Visible Spectrophotometry.

Analytical Techniques

A variety of analytical techniques can be employed for the quantification of **Disperse Yellow 211**. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.

- High-Performance Liquid Chromatography (HPLC): This is the most common and robust method for the separation, identification, and quantification of disperse dyes.[2][3]
 - HPLC with Photodiode Array (PDA) or UV-Vis Detection: Offers good selectivity and sensitivity for routine analysis.



- HPLC with Mass Spectrometry (MS or MS/MS): Provides higher sensitivity and structural confirmation, making it ideal for complex matrices and trace-level detection.[3][4]
- UV-Visible Spectrophotometry: A simpler and more accessible technique, suitable for the
 quantification of **Disperse Yellow 211** in less complex sample matrices or as a preliminary
 screening tool.[5][6]

Experimental Protocols

Protocol 1: Quantification of Disperse Yellow 211 in Textiles using HPLC-DAD

This protocol is based on established methods for the analysis of disperse dyes in textile samples.[3][7]

- 1. Reagents and Materials
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (analytical grade), Chlorobenzene.[3]
- Reagents: Ammonium acetate, Formic acid.[7][8]
- Standards: **Disperse Yellow 211** analytical standard.
- Filters: 0.45 μm syringe filters.
- 2. Standard Preparation
- Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Disperse Yellow 211 standard in methanol.
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 μg/mL).
- 3. Sample Preparation (Textile Extraction)



- Cut a representative sample of the textile material into small pieces (approximately 1 gram).
 [9]
- Place the textile sample in a flask and add a suitable extraction solvent such as chlorobenzene or methanol.[3][9]
- Perform extraction using ultrasonication at an elevated temperature (e.g., 50°C) for 30 minutes.[9]
- Allow the extract to cool to room temperature.
- Filter the extract through a 0.45 μm syringe filter into an HPLC vial for analysis.[9]
- If using chlorobenzene for extraction, evaporate the solvent and reconstitute the residue in methanol.[3]
- 4. HPLC-DAD Conditions
- LC System: Agilent 1100 HPLC or equivalent.[4]
- Column: ZORBAX XDB-C8 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 μm).[4][8]
- Mobile Phase A: 10 mM Ammonium acetate in water or 0.1% Formic acid in water.[8][9]
- Mobile Phase B: Acetonitrile.[8]
- Gradient Elution: A typical gradient would be to start at a lower percentage of Mobile Phase
 B, increasing it over the run to elute the analyte. For example: 0 min 40% B, 7 min 60% B,
 17 min 98% B, 24 min 98% B, then return to initial conditions.[8]
- Flow Rate: 0.3 1.0 mL/min.[8]
- Column Temperature: 30°C.[8]
- Injection Volume: 5-10 μL.
- DAD Wavelength: Monitor at the maximum absorption wavelength (λmax) of Disperse
 Yellow 211 and collect spectra over a range (e.g., 210-800 nm).[8] The specific λmax for



Disperse Yellow 211 should be determined from the spectrum of a standard solution.

5. Data Analysis

- Identify the Disperse Yellow 211 peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with that of the standard.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the amount of **Disperse Yellow 211** in the sample using the calibration curve.

Protocol 2: Quantification of Disperse Yellow 211 in Water using SPE and LC-MS/MS

This protocol is designed for the trace-level analysis of **Disperse Yellow 211** in environmental water samples, incorporating a solid-phase extraction (SPE) step for sample pre-concentration. [7]

- 1. Reagents and Materials
- Solvents and Reagents: As per Protocol 1.
- SPE Cartridges: C18 cartridges.
- 2. Standard Preparation
- Prepare stock and working standards as described in Protocol 1, using concentrations appropriate for trace analysis (e.g., in the ng/mL range).[7]
- 3. Sample Preparation (Solid-Phase Extraction)
- Acidify the water sample to an appropriate pH if necessary.[7]
- Condition the C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.[7]
- Load a known volume of the water sample onto the conditioned SPE cartridge.



- Wash the cartridge with water to remove any interfering substances.[7]
- Elute the retained **Disperse Yellow 211** with a small volume of methanol.[7]
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase.[7]
- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
- 4. LC-MS/MS Conditions
- LC System: A UHPLC system such as a Nexera UHPLC coupled to a triple quadrupole mass spectrometer (e.g., LCMS-8040).[9]
- Column: A high-efficiency column such as a Kinetex C18 (e.g., 100 x 2.1 mm, 1.7 μm).[9]
- Mobile Phase: As described in Protocol 1.
- Flow Rate: 0.3 mL/min.[9]
- Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for Disperse Yellow 211).
- MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ion transitions for **Disperse Yellow 211** need to be determined by infusing a standard solution into the mass spectrometer.
- 5. Data Analysis
- Quantify Disperse Yellow 211 using the area of the MRM transition peak and a calibration curve constructed from the analysis of the working standards.

Data Presentation

The following tables summarize typical quantitative data for the analysis of disperse dyes. It is important to note that these values are indicative and should be determined for each specific instrument and method as part of method validation.



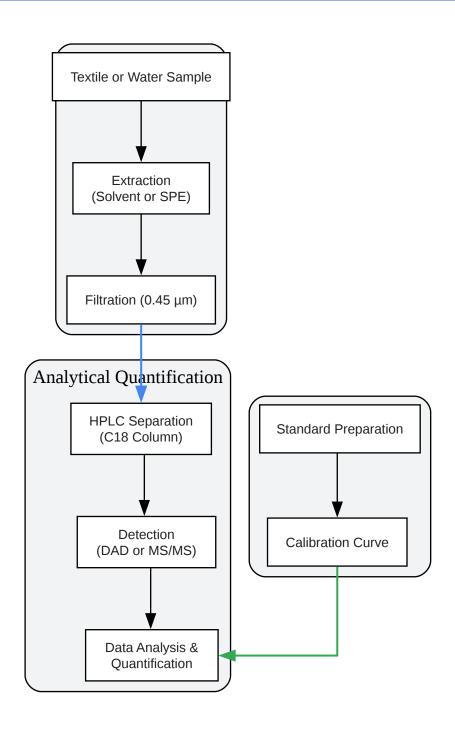
Table 1: HPLC Method Performance for Disperse Dyes

Parameter	HPLC-DAD/UV-Vis	LC-MS/MS	Reference(s)
Linearity (r²)	> 0.995	> 0.993	[3][9]
Limit of Detection (LOD)	60 - 890 μg/L	0.02 - 1.35 ng/mL	[9][10]
Limit of Quantification (LOQ)	200 - 2990 μg/L	0.06 - 4.09 ng/mL	[9][10]
Recovery	92.1% - 98.7%	-	[3]
Relative Standard Deviation (RSD)	< 8.0%	1.1% - 16.3%	[3][9]

Note: The values presented are for a range of disperse dyes and may vary for **Disperse Yellow 211**.

Visualizations





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Caption: General experimental workflow for the quantification of **Disperse Yellow 211**.

Method Validation

All analytical methods used for quantification should be properly validated to ensure they are fit for purpose. Key validation parameters include:[11][12][13]



- Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
- Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

These validation steps are crucial for ensuring the data generated is accurate, reliable, and reproducible.[13]

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]



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- 4. youngin.com [youngin.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. scispace.com [scispace.com]
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